molecular formula C9H19NO B1603888 2-Methyl-1-(piperidin-4-yl)propan-1-ol CAS No. 915919-67-4

2-Methyl-1-(piperidin-4-yl)propan-1-ol

Cat. No.: B1603888
CAS No.: 915919-67-4
M. Wt: 157.25 g/mol
InChI Key: OWZCWTGEQMLUNC-UHFFFAOYSA-N
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Description

Contextual Background of Piperidine (B6355638) Derivatives in Chemical Research

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is a ubiquitous scaffold in the realm of medicinal chemistry and drug discovery. chemicalbook.comchemchart.com This structural motif is a key component in numerous natural alkaloids and synthetic pharmaceuticals. chemchart.comnih.gov The prevalence of the piperidine core in over 70 commercially available drugs underscores its importance. nih.govuni.lu

Piperidine derivatives exhibit a broad spectrum of biological activities, and have been developed as analgesics, antipsychotics, antihistamines, and anticancer agents, among others. chemicalbook.comuni.lu The versatility of the piperidine scaffold allows for extensive chemical modification, enabling chemists to fine-tune the pharmacological properties of molecules to achieve desired therapeutic effects. nih.gov The development of efficient synthetic methods to create diverse piperidine-based structures is, therefore, an active area of research. aksci.com

Significance of 2-Methyl-1-(piperidin-4-yl)propan-1-ol in Contemporary Chemical Science

While not a widely studied compound in its own right, this compound serves as a valuable chemical intermediate or building block in organic synthesis. nbinno.com Chemical building blocks are relatively simple molecules that can be used in the construction of more complex structures. researchgate.net The title compound, with its piperidine ring and a reactive alcohol functional group, is well-suited for this purpose.

Its significance lies in its potential to be incorporated into larger molecules, particularly in the context of drug discovery and development. nbinno.com The synthesis of novel therapeutic agents often involves the assembly of various molecular fragments, and compounds like this compound provide a readily available source of the 4-substituted piperidine motif. The presence of both a secondary amine within the piperidine ring and a secondary alcohol offers two points for further chemical elaboration.

Scope and Objectives of the Research Outline

This article aims to provide a focused and scientifically accurate overview of this compound. The scope is strictly limited to the chemical nature of the compound and its role in research, based on publicly available data. The objective is to present a clear understanding of what is known about this compound, situated within the broader context of piperidine chemistry. This document will not discuss any dosage, administration, or safety profiles.

Chemical and Physical Properties

A summary of the key chemical identifiers and predicted physical properties for this compound is provided in the table below. These values are primarily sourced from computational predictions available in chemical databases.

PropertyValueSource
IUPAC Name This compound chemchart.comnih.gov
CAS Number 915919-67-4 chemchart.comaksci.com
Molecular Formula C9H19NO nih.govaksci.com
Molecular Weight 157.25 g/mol aksci.com
Canonical SMILES CC(C)C(C1CCNCC1)O chemchart.com
InChIKey OWZCWTGEQMLUNC-UHFFFAOYSA-N chemchart.com
Predicted Boiling Point 231.5 °C to 248.05 °C chemchart.com
Predicted Melting Point 46.22 °C chemchart.com
Predicted Water Solubility 15897.8 mg/L to 427890 mg/L chemchart.com

Detailed Research Findings

Detailed research findings focusing exclusively on this compound are limited in publicly accessible scientific literature. The compound is primarily listed in the catalogs of chemical suppliers as a building block for research and development. aksci.comhit2lead.com

The synthesis of this compound is not explicitly detailed in peer-reviewed journals. However, based on general principles of organic chemistry, a plausible synthetic route would involve the Grignard reaction between a suitable piperidine-4-carboxaldehyde derivative and isobutylmagnesium bromide. nih.govsigmaaldrich.com The piperidine's nitrogen would likely need to be protected with a group such as a tert-butyloxycarbonyl (Boc) group during this reaction, followed by deprotection to yield the final product.

The utility of this compound as an intermediate is highlighted by its inclusion in patent literature, where it or its close analogs are used as starting materials for the synthesis of more complex molecules with potential therapeutic applications. nih.govnih.gov For instance, the piperidine and alcohol functionalities can be further reacted to build larger molecular frameworks. evitachem.commdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-piperidin-4-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-7(2)9(11)8-3-5-10-6-4-8/h7-11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZCWTGEQMLUNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1CCNCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60632528
Record name 2-Methyl-1-(piperidin-4-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915919-67-4
Record name 2-Methyl-1-(piperidin-4-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methyl 1 Piperidin 4 Yl Propan 1 Ol and Analogous Structures

Established Synthetic Routes to Piperidine-Based Alcohols

The construction of the piperidine (B6355638) alcohol motif can be achieved through several well-documented chemical pathways. These routes offer flexibility in introducing desired substituents and controlling stereochemistry.

Reductive amination is a powerful and direct method for synthesizing piperidines from acyclic precursors. researchgate.net This reaction typically involves the condensation of a dicarbonyl compound with an amine, such as ammonium (B1175870) formate (B1220265) or a primary amine, to form an imine or enamine intermediate in situ. chim.it Subsequent reduction of this intermediate with a suitable reducing agent, like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation, yields the cyclized piperidine ring. chim.itmasterorganicchemistry.com

This "one-pot" cascade reaction is highly efficient for producing polyhydroxylated piperidines, often starting from sugar-derived dicarbonyls to control the stereochemistry of the hydroxyl groups. chim.it The versatility of this method is enhanced by the wide availability of different amines that can be used as the nitrogen source. chim.it The process is valued for its operational simplicity and the use of readily available, low-cost reagents. researchgate.net

Alkylation reactions provide a direct route to functionalize a pre-existing piperidine ring. The direct N-alkylation of piperidine with alkyl halides is a common method, often performed in the presence of a base like potassium carbonate to neutralize the acid formed during the reaction. researchgate.netchemicalforums.com However, for C-alkylation to form an alcohol, organometallic reagents are typically employed.

A key strategy involves the reaction of a Grignard reagent with an electrophilic piperidine derivative. For instance, the synthesis of 2-(4-piperidyl)-2-propanol hydrochloride involves the methylation of a piperidine-based ester group using a methyl Grignard reagent, such as methyl magnesium chloride or methyl magnesium bromide, to create the 2-propanol structure. google.com Similarly, direct intermolecular N-alkylation of amines can be achieved with alcohols using reagents like (cyanomethyl)phosphonium iodides. organic-chemistry.org The choice of solvent and base is critical; for example, using N,N-diisopropylethylamine can sometimes provide better yields than potassium carbonate in certain alkylations. researchgate.net

Controlling the three-dimensional structure is critical in pharmaceutical synthesis, and several advanced methods have been developed for the stereoselective synthesis of piperidine derivatives. google.comresearchgate.net Asymmetric allylation, for example, uses chiral reagents like B-allyldiisopinocampheylborane to convert aldehydes into homoallylic alcohols with high enantioselectivity. researchgate.net This introduces a versatile chiral building block that can be further modified.

Other strategies employ substrate-based control. Chelation-controlled hydride reduction of an amino ketone can directly yield an anti amino alcohol with high diastereoselectivity. researchgate.net Amine-directed intramolecular hydroboration is another sophisticated technique that provides excellent regiocontrol and stereocontrol in forming amino alcohols related to piperidine alkaloids. nih.gov This method involves the activation of unsaturated amine borane (B79455) complexes with iodine, leading to a controlled hydroboration step. nih.gov Furthermore, methods based on chiral hydrazones, such as SAMP/RAMP-hydrazone chemistry, have been successfully applied to the asymmetric synthesis of various piperidine alkaloids. marz-kreations.com

Targeted Synthesis of 2-Methyl-1-(piperidin-4-yl)propan-1-ol

The specific synthesis of this compound can be approached by adapting established synthetic methods to the specific target structure. This involves careful selection of starting materials and optimization of the reaction steps to maximize efficiency.

A logical retrosynthetic analysis of this compound suggests a few primary synthetic routes. One common approach is the reduction of the corresponding ketone, 2-Methyl-1-(piperidin-4-yl)propan-1-one. This ketone precursor can be synthesized via a Friedel-Crafts reaction between isobutyryl chloride and a suitably protected 4-phenylpiperidine, followed by substitution with piperidine. prepchem.com

Alternatively, the alcohol can be constructed by the addition of an organometallic reagent to an aldehyde. A plausible route involves:

Protection: The nitrogen of a commercially available piperidine-4-carboxylic acid or its ester is protected, often with a tert-butoxycarbonyl (Boc) group. This prevents side reactions at the nitrogen atom. google.com

Reduction: The carboxylic acid or ester is reduced to the corresponding aldehyde, N-Boc-piperidine-4-carboxaldehyde.

Alkylation: The aldehyde is then reacted with an isopropyl Grignard reagent (e.g., isopropylmagnesium bromide) or isopropyllithium (B161069) to form the secondary alcohol.

Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product. google.com

A related approach starts with 1-benzylpiperidin-4-one, which can be converted to an amino-nitrile via a Strecker-type condensation, followed by hydrolysis and other functional group manipulations to build the desired side chain. researchgate.net

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing reaction time and byproducts. Key parameters for optimization include the choice of catalyst, solvent, temperature, and stoichiometry of reagents. researchgate.netscielo.br

For the reduction of the ketone precursor, 2-Methyl-1-(piperidin-4-yl)propan-1-one, to the target alcohol, various reducing agents can be screened. While sodium borohydride (B1222165) (NaBH₄) is a common choice, other reagents may offer better stereoselectivity or milder reaction conditions.

In alkylation reactions, such as the N-alkylation of a piperidine ring, the choice of solvent and base significantly impacts the outcome. Studies on similar transformations have shown that while ethanol (B145695) is a common solvent, others like acetonitrile (B52724) or dimethylformamide (DMF) can be effective. researchgate.netresearchgate.net The base used can also be critical; for instance, a Strecker-type condensation to form a piperidine amino-nitrile showed significantly improved yields when switching from methanol (B129727)/acetic acid to chloroform (B151607)/acetic acid. researchgate.net

The following interactive table illustrates a hypothetical optimization study for a key synthetic step, such as a condensation reaction, based on findings from related piperidine syntheses. researchgate.net

Table 1: Optimization of Condensation Conditions for Piperidone Intermediates This table is representative, based on data for analogous Strecker-type reactions involving piperidone derivatives. researchgate.net

EntrySolventAcid (equiv.)Temperature (°C)Time (h)Isolated Yield (%)
1MeOHAcOH (10)0–204820–30
2AcOHAcOH (50)0–204845–55
3CHCl₃AcOH (30–50)0–54885–95

As shown in the table, changing the solvent from methanol to chloroform dramatically increased the yield of the desired product from the 20-30% range to over 85%. researchgate.net This highlights the importance of systematic screening of reaction parameters to develop an efficient synthesis. Similarly, catalyst screening is essential. In one study, molecular iodine was found to be a superior catalyst compared to piperidine, acetic acid, p-TSA, or ZnCl₂ for a particular cyclization, resulting in higher yields and shorter reaction times. researchgate.net

Purification and Isolation Techniques

The isolation and purification of this compound and its analogs from reaction mixtures are crucial steps to ensure high purity for subsequent reactions or biological testing. Standard laboratory techniques are employed, with the specific method chosen based on the physical properties of the compound and the nature of the impurities.

Commonly, after synthesis, the reaction mixture undergoes a workup procedure which may involve pH adjustment to separate acidic or basic impurities. For instance, in the synthesis of related piperidine derivatives, the mixture is often rendered basic (pH > 10) with solutions like potassium carbonate or sodium hydroxide, followed by extraction with an organic solvent such as chloroform or ethyl acetate (B1210297). researchgate.net The combined organic layers are then dried over an anhydrous salt like sodium sulfate (B86663) or potassium carbonate and concentrated under reduced pressure. researchgate.net

Further purification is typically achieved through one or more of the following methods:

Crystallization/Recrystallization: This is a primary method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool, whereby the pure compound crystallizes out, leaving impurities in the mother liquor. A review of piperidin-4-one derivatives shows that solvents like ethanol, methanol, acetonitrile, and mixtures such as ethanol-ethyl acetate or benzene-petroleum ether are commonly used for recrystallization. chemrevlett.com For amino alcohol derivatives, recrystallization or slurrying in a suitable solvent can effectively enhance purity. googleapis.com

Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by crystallization, silica (B1680970) gel column chromatography is the method of choice. A solvent system (eluent) is selected to move the components of the mixture down the column at different rates. In the synthesis of various piperidin-4-one derivatives, mixtures of ethyl acetate and hexane (B92381) are frequently used as the eluent. chemrevlett.com

Distillation: While less common for high molecular weight, solid compounds, vacuum distillation can be used if the compound is a thermally stable liquid or low-melting solid.

The choice of purification technique is empirical and often requires optimization to achieve the desired level of purity with maximum yield.

Derivatization Strategies of this compound

The presence of two key functional groups, a secondary amine within the piperidine ring and a secondary alcohol, makes this compound a versatile scaffold for chemical modification. Derivatization can be targeted at either or both of these sites to modulate the compound's physicochemical properties and biological activity.

Formation of Amine Derivatives

The secondary amine of the piperidine ring is a nucleophilic center that readily undergoes reactions such as N-alkylation and N-acylation. These modifications are fundamental in medicinal chemistry for exploring structure-activity relationships. nih.govnih.gov

N-Alkylation: This reaction involves the introduction of an alkyl, aryl, or heterocyclic group onto the piperidine nitrogen. It is typically achieved by reacting the piperidine with an appropriate alkyl halide (R-X) or a molecule with a suitable leaving group, often in the presence of a base to neutralize the generated acid. juniperpublishers.com The reaction's regioselectivity (N- vs. O-alkylation) can be influenced by factors like the solvent, base, and counter-ion. juniperpublishers.com For example, the alkylation of a piperidinyl-benzimidazole derivative has been demonstrated using 2-(4-(2-chloroethyl)phenyl)-N-methoxy-N,2-dimethylpropanamide in the presence of sodium carbonate. google.com

N-Acylation: This involves the reaction of the piperidine amine with an acylating agent, such as an acyl chloride (RCOCl) or an acid anhydride (B1165640) ((RCO)₂O), to form an amide. This transformation is often used to introduce specific pharmacophores or to alter the basicity of the piperidine nitrogen. For instance, the N-acylation of a piperidine-4-carboxylic acid methyl ester derivative has been successfully performed using propionyl chloride in the presence of triethylamine. researchgate.net

Table 1: Common Reagents for Amine Derivatization

Reaction TypeReagent ClassSpecific Examples
N-AlkylationAlkyl HalidesBenzyl bromide, Ethyl iodide, 2-Chloroethyl derivatives
Reductive AminationAldehydes/Ketones + Reducing Agent (e.g., NaBH(OAc)₃)
N-AcylationAcyl HalidesAcetyl chloride, Propionyl chloride, Benzoyl chloride
Acid AnhydridesAcetic anhydride, Succinic anhydride

Alcohol Functionalization Reactions

The secondary hydroxyl group is another key site for modification, allowing for the formation of esters and ethers, which can significantly impact the compound's lipophilicity and metabolic stability.

Esterification/Acylation: The alcohol can be converted to an ester by reacting with a carboxylic acid (or its activated form, like an acyl chloride or anhydride). N-Heterocyclic carbenes (NHCs) have emerged as highly efficient catalysts for the acylation and transesterification of secondary alcohols at room temperature, offering a mild alternative to traditional methods. organic-chemistry.org

Transesterification: In some contexts, particularly biological systems, enzymatic transesterification can occur. A study on a complex piperidine ethyl ester derivative demonstrated that in the presence of ethanol, carboxylesterases could catalyze a trans-esterification reaction in vitro and in vivo. nih.gov This highlights a potential metabolic pathway if the compound is exposed to alcohols.

Etherification: Formation of an ether linkage (O-alkylation) can be achieved, for example, through a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

Radical-based Alkylation: Advanced methods have been developed that use unactivated alcohols as latent alkylating reagents through the merger of photoredox and hydrogen atom transfer catalysis, allowing for novel C-H functionalization of heteroarenes. nih.govresearchgate.net

Introduction of Chiral Auxiliaries for Enantiomeric Purity

The carbon atom bonded to the hydroxyl group and the piperidine ring is a stereocenter, meaning this compound exists as a pair of enantiomers. Since enantiomers often have different biological activities, their separation (chiral resolution) is a critical process. mdpi.com

The most common strategy for resolving a racemic mixture is to convert the enantiomers into a pair of diastereomers by reacting them with a single enantiomer of a chiral resolving agent. wikipedia.org Diastereomers have different physical properties and can be separated by conventional techniques like fractional crystallization or chromatography. wikipedia.orglibretexts.org

Given that the target compound is an amino alcohol, resolution can be achieved by targeting either the amine or the alcohol functionality.

Formation of Diastereomeric Salts: The basic piperidine nitrogen can be reacted with a chiral acid to form diastereomeric salts. libretexts.org The differential solubility of these salts allows for their separation by fractional crystallization. After separation, the chiral acid is removed by treatment with a base to yield the enantiomerically pure amine. wikipedia.org

Formation of Diastereomeric Esters: The alcohol group can be reacted with a chiral carboxylic acid to form diastereomeric esters. libretexts.org These esters can then be separated by chromatography or crystallization, followed by hydrolysis to release the resolved alcohol. libretexts.org

A specific method for resolving racemic amino alcohol derivatives involves the use of chiral 1,1'-bi-2-naphthol (B31242) (BINOL) and boric acid to form separable diastereomeric ammonium borate (B1201080) complexes. acs.org Another established method for a similar compound, 2-piperidin-2-yl-ethanol, utilized the chiral resolving agent N-acetyl-L-leucine. googleapis.com

Table 2: Common Chiral Resolving Agents for Amino Alcohols

Target Functional GroupClass of Resolving AgentSpecific Examples
Amine (Salt Formation)Chiral AcidsTartaric acid derivatives (e.g., Di-p-toluoyl-L-tartaric acid) rsc.org
Mandelic acid, Camphorsulfonic acid wikipedia.orglibretexts.org
Alcohol (Ester Formation)Chiral Carboxylic Acidsα-Methoxyphenylacetic acid (MPA) mdpi.com
Amine/Alcohol (Complex Formation)Specialty Reagents1,1'-Bi-2-naphthol (BINOL) with Boric Acid acs.org

Chemical Reactivity and Reaction Mechanisms of 2 Methyl 1 Piperidin 4 Yl Propan 1 Ol

Mechanistic Studies of Nucleophilic and Electrophilic Transformations

The nucleophilic nature of the piperidine (B6355638) nitrogen and the hydroxyl oxygen, along with the electrophilic character of the carbon attached to the hydroxyl group, are central to the transformations of 2-Methyl-1-(piperidin-4-yl)propan-1-ol.

Reactivity at the Piperidine Nitrogen

The lone pair of electrons on the nitrogen atom of the piperidine ring makes it a potent nucleophile and a Brønsted-Lowry base. This reactivity is central to a variety of chemical transformations.

N-Alkylation: The piperidine nitrogen readily undergoes N-alkylation when treated with alkyl halides. This reaction follows an SN2 mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. researchgate.net The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed, driving the reaction to completion. researchgate.net The choice of solvent and base is crucial to optimize the reaction conditions and yields. sciencemadness.org

Table 1: General Conditions for N-Alkylation of Piperidines

Alkylating Agent Base Solvent General Observations
Alkyl Iodide K2CO3 Acetonitrile (B52724) Good yields for simple alkyl groups.
Alkyl Bromide Triethylamine Dichloromethane Effective for a range of alkyl bromides.

This table presents generalized conditions for N-alkylation of piperidine derivatives based on common laboratory practices.

The presence of the bulky isobutyl alcohol substituent at the 4-position of the piperidine ring may introduce steric hindrance, potentially affecting the rate of N-alkylation compared to unsubstituted piperidine.

Reactivity at the Hydroxyl Group

The secondary hydroxyl group in this compound is a key site for various chemical reactions, including esterification and oxidation.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. This reaction is typically catalyzed by an acid or a coupling agent. Trans-esterification, where the alcohol reacts with an existing ester in the presence of a catalyst, is also a possible transformation. nih.gov

Table 2: Representative Esterification Reactions of Secondary Alcohols

Reagent Catalyst/Conditions Product Type
Acyl Chloride Pyridine Ester
Carboxylic Acid H2SO4 (catalytic) Ester

This table outlines common methods for the esterification of secondary alcohols.

Reactivity at the Alkyl Chain

The isobutyl alkyl chain attached to the carbinol carbon is generally unreactive under standard organic reaction conditions. The C-H and C-C bonds are strong and non-polar, making them resistant to attack by most nucleophiles and electrophiles. Reactions involving the alkyl chain would require harsh conditions, such as free-radical halogenation, which would likely be unselective and affect other parts of the molecule.

Oxidation-Reduction Pathways

The oxidation of the secondary alcohol and the reduction of the corresponding ketone are important transformations related to this compound.

Selective Oxidation Processes

The secondary alcohol group can be selectively oxidized to the corresponding ketone, 2-methyl-1-(piperidin-4-yl)propan-1-one. The challenge in this transformation lies in achieving selectivity for the alcohol oxidation without affecting the nucleophilic piperidine nitrogen.

Several methods are available for the selective oxidation of alcohols in the presence of amines. nih.gov Mild oxidizing agents are generally preferred to prevent over-oxidation or side reactions.

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by the addition of a hindered base like triethylamine. wikipedia.orgbyjus.com The reaction proceeds under mild, low-temperature conditions, making it suitable for sensitive substrates. wikipedia.orgorganic-chemistry.orgyoutube.comchemistrysteps.com The mechanism involves the formation of an alkoxysulfonium salt intermediate, which then undergoes an intramolecular elimination to yield the ketone. wikipedia.org

Other Selective Oxidants:

Pyridinium chlorochromate (PCC): A milder chromium-based reagent that can oxidize primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orglibretexts.org It is often used in dichloromethane. wikipedia.org

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides a neutral and selective method for alcohol oxidation. masterorganicchemistry.com

Copper/TEMPO catalysis: Aerobic oxidation using a copper catalyst in conjunction with (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) is a green and efficient method for the selective oxidation of alcohols. nih.gov

Table 3: Common Reagents for Selective Oxidation of Secondary Alcohols

Reagent Conditions Key Features
DMSO, (COCl)2, Et3N (Swern) Low temperature (-78 °C to rt) Mild, avoids heavy metals, good for sensitive substrates. wikipedia.orgbyjus.com
Pyridinium Chlorochromate (PCC) CH2Cl2, room temperature Mild chromium reagent, stops at the aldehyde/ketone stage. libretexts.orgmasterorganicchemistry.com
Dess-Martin Periodinane (DMP) CH2Cl2, room temperature Neutral conditions, broad functional group tolerance. masterorganicchemistry.com

This table summarizes common reagents used for the selective oxidation of secondary alcohols to ketones.

Controlled Reduction Reactions

Controlled reduction in the context of this compound typically refers to the synthesis of this compound from its corresponding ketone, 1-(piperidin-4-yl)-2-methylpropan-1-one. The reduction of the prochiral ketone can lead to the formation of the chiral secondary alcohol.

The stereochemical outcome of this reduction can be controlled through the use of various reducing agents and chiral catalysts.

Hydride Reductions:

Sodium borohydride (B1222165) (NaBH4): A mild and selective reducing agent for ketones and aldehydes. It is often used in alcoholic solvents like methanol (B129727) or ethanol (B145695).

Lithium aluminum hydride (LiAlH4): A much stronger reducing agent that will also reduce esters, carboxylic acids, and amides. Its use would require protection of the piperidine nitrogen if it were acylated.

Stereoselective Reductions: The reduction of the ketone can be performed enantioselectively to favor one of the two possible enantiomers of the alcohol. This is often achieved using chiral catalysts.

Catalytic Asymmetric Reduction: Transition metal catalysts (e.g., Ruthenium, Rhodium) complexed with chiral ligands can catalyze the hydrogenation or transfer hydrogenation of ketones with high enantioselectivity. wikipedia.org

Chiral Reducing Agents: Reagents like those derived from chiral boranes (e.g., CBS catalysts) can also effect enantioselective ketone reductions. wikipedia.org

The stereochemistry of the reduction of substituted piperidinones can be influenced by the existing stereocenters and the substituents on the piperidine ring. aalto.fi

Table 4: Reagents for the Reduction of Ketones to Secondary Alcohols

Reagent Conditions Selectivity
Sodium Borohydride (NaBH4) Methanol or Ethanol, 0 °C to rt Reduces ketones and aldehydes.
Lithium Aluminum Hydride (LiAlH4) Diethyl ether or THF, followed by aqueous workup Strong, non-selective reducing agent.
H2, Ru-BINAP High pressure, various solvents Catalytic, can be highly enantioselective. wikipedia.org

This table provides an overview of common reagents for the reduction of ketones, including those that can be used for stereoselective transformations.

Intramolecular and Intermolecular Reaction Pathways

The interplay between the hydroxyl and amino functionalities in this compound allows for a range of chemical transformations. These reactions can be broadly categorized as those involving the alcohol group, the piperidine nitrogen, or a combination of both, leading to either intramolecular (ring formation) or intermolecular (molecule coupling) products.

Reactions at the Hydroxyl Group:

As a secondary alcohol, the hydroxyl group of this compound can undergo several common reactions, including oxidation and dehydration.

Oxidation: Mild oxidation of the secondary alcohol would be expected to yield the corresponding ketone, 2-Methyl-1-(piperidin-4-yl)propan-1-one. This transformation is a standard reaction for secondary alcohols and can be achieved using various oxidizing agents. The resulting ketone is a valuable intermediate for further functionalization.

Dehydration: Acid-catalyzed dehydration would likely lead to the formation of an alkene. The primary product would be 2-methyl-1-(piperidin-4-yl)prop-1-ene, although rearrangements to form more stable carbocation intermediates could potentially lead to other isomers.

Reactions at the Piperidine Nitrogen:

The secondary amine of the piperidine ring is nucleophilic and can readily participate in reactions such as N-acylation and N-alkylation.

N-Acylation: The piperidine nitrogen can be acylated using acyl chlorides, anhydrides, or carboxylic acids (with a coupling agent) to form the corresponding N-acylpiperidine derivative. This is a common strategy to introduce a wide variety of substituents onto the piperidine ring.

N-Alkylation: Reaction with alkyl halides or other alkylating agents can introduce an alkyl group onto the piperidine nitrogen, forming a tertiary amine. The choice of alkylating agent and reaction conditions can be tailored to introduce various functionalities.

Intramolecular Reactions:

While no specific literature examples of intramolecular cyclization for this compound were found, the proximity of the hydroxyl and amino groups suggests the potential for such reactions under specific conditions. For instance, activation of the hydroxyl group to a good leaving group could potentially be followed by an intramolecular nucleophilic attack by the piperidine nitrogen to form a bicyclic system. The feasibility of such a reaction would depend on the ring strain of the resulting product. The study of intramolecular cyclizations in similar amino alcohol systems is an active area of research.

Intermolecular Reactions:

The bifunctional nature of this compound makes it a useful building block for the synthesis of larger molecules through intermolecular reactions. For example, the hydroxyl group could be esterified with a dicarboxylic acid, and the resulting intermediate could then react with another molecule of this compound at the piperidine nitrogen, leading to the formation of a polyester-amide polymer.

Research Findings:

Detailed experimental data on the reactivity of this compound is limited in publicly available literature. However, based on the general principles of organic chemistry and the reactivity of analogous compounds, the following hypothetical reaction pathways can be proposed.

Data Table: Predicted Reactions of this compound

Reaction TypeReagents and ConditionsPredicted Product
OxidationPyridinium chlorochromate (PCC), CH₂Cl₂2-Methyl-1-(piperidin-4-yl)propan-1-one
DehydrationH₂SO₄, heat2-Methyl-1-(piperidin-4-yl)prop-1-ene
N-AcylationAcetyl chloride, Et₃N, CH₂Cl₂1-Acetyl-4-(1-hydroxy-2-methylpropyl)piperidine
N-AlkylationMethyl iodide, K₂CO₃, CH₃CN4-(1-Hydroxy-2-methylpropyl)-1-methylpiperidine

It is important to note that the conditions and outcomes of these reactions would need to be experimentally verified. The steric hindrance from the isopropyl group and the piperidine ring may influence the reactivity and yields of these transformations.

Advanced Spectroscopic and Analytical Characterization of 2 Methyl 1 Piperidin 4 Yl Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationdocbrown.infochemicalbook.comchemicalbook.com

NMR spectroscopy stands as a cornerstone for the structural determination of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution 1H NMR and 13C NMR Analysischemicalbook.comchemicalbook.com

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and the number of neighboring protons through spin-spin coupling. docbrown.info The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. docbrown.info

For 2-Methyl-1-(piperidin-4-yl)propan-1-ol, the expected chemical shifts are based on the analysis of its distinct functional groups: the piperidine (B6355638) ring, the isobutyl group, and the hydroxyl-bearing methine. The piperidine ring contains non-equivalent axial and equatorial protons, which can lead to complex splitting patterns. The two methyl groups of the isobutyl moiety are diastereotopic due to the adjacent chiral center, and thus are expected to be chemically non-equivalent, potentially giving rise to separate signals.

Predicted ¹H and ¹³C NMR Data for this compound

Assignment Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹H Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
Isopropyl CH₃1', 1''~0.90Doublet~18-20
Isopropyl CH2'~1.7-1.9Multiplet~30-32
Piperidine H2, 6 (axial)~2.5-2.7Multiplet~45-47
Piperidine H2, 6 (equatorial)~3.0-3.2Multiplet~45-47
Piperidine H3, 5 (axial)~1.2-1.4Multiplet~28-30
Piperidine H3, 5 (equatorial)~1.6-1.8Multiplet~28-30
Piperidine H4~1.4-1.6Multiplet~42-44
Carbinol CH1~3.2-3.4Doublet~75-78
Hydroxyl OH-BroadSinglet-
Amine NH-BroadSinglet-

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary depending on solvent and other conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)slideshare.net

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning NMR signals and establishing the complete bonding framework and stereochemistry of a molecule. slideshare.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, key COSY correlations would be expected between:

The carbinol proton (H1) and the adjacent isopropyl methine proton (H2').

The isopropyl methine proton (H2') and the two methyl group protons (H1').

The piperidine protons on adjacent carbons (e.g., H2 with H3, and H3 with H4).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. github.io It is invaluable for assigning carbon signals based on their known proton assignments. For instance, the signal for the carbinol proton (~3.3 ppm) would show a cross-peak with the carbinol carbon signal (~76 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds, which is crucial for connecting different spin systems and identifying quaternary carbons. youtube.com Key HMBC correlations would help to piece the structure together, such as:

Correlations from the isopropyl methyl protons (H1') to the isopropyl methine carbon (C2') and the carbinol carbon (C1).

Correlations from the carbinol proton (H1) to the piperidine C4 and C3/C5 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of their bonding connectivity. researchgate.net NOESY is particularly useful for determining stereochemistry, such as the relative orientation of substituents on the piperidine ring. For example, correlations between the piperidine H4 and axial or equatorial protons at the 3 and 5 positions can help define the conformation of the ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with high confidence. copernicus.org For this compound (molecular formula C₉H₁₉NO), the expected monoisotopic mass of the protonated molecule, [M+H]⁺, can be precisely calculated.

Predicted HRMS Data

Ion Formula Calculated Monoisotopic Mass (m/z)
[M+H]⁺C₉H₂₀NO⁺158.15395
[M+Na]⁺C₉H₁₉NNaO⁺180.13589

The ability to measure the mass to within a few parts per million (ppm) of the theoretical value serves as strong evidence for the assigned chemical formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). uab.edu The analysis of the resulting product ions provides valuable structural information by revealing the molecule's fragmentation pathways. chemguide.co.uknih.gov

For this compound, characteristic fragmentation patterns would include:

Loss of Water: A neutral loss of H₂O (18.01 Da) from the protonated molecule is a common pathway for alcohols, leading to a significant fragment ion at m/z 140.1434.

Cleavage of the Isobutyl Group: Fragmentation adjacent to the alcohol can lead to the loss of an isobutyl radical or related neutral species.

Piperidine Ring Opening: Cleavage of the C-N bonds within the piperidine ring can produce a series of characteristic fragment ions that are indicative of the substituted piperidine core structure. wvu.edu

Predicted Key MS/MS Fragmentations for [C₉H₁₉NO + H]⁺

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss Proposed Fragment Structure/Loss
158.15140.1418.01[M+H-H₂O]⁺
158.15100.1158.04Loss of isobutanol fragment
158.1583.0875.07Piperidine ring fragment
140.1482.0858.06Further fragmentation after water loss

Ion Mobility-Mass Spectrometry for Chiral Discriminationdocbrown.info

This compound possesses two chiral centers (at C1 and C4), meaning it can exist as four possible stereoisomers (two pairs of enantiomers). Differentiating these chiral isomers is a significant analytical challenge. Ion Mobility-Mass Spectrometry (IM-MS) is an emerging technique capable of separating ions based on their size, shape, and charge in the gas phase. mdpi.comresearchgate.net

While enantiomers have identical mobilities, they can be distinguished by using a chiral derivatizing agent. rsc.org By reacting the racemic mixture with a pure chiral tag, a pair of diastereomers is formed. These diastereomers have different three-dimensional structures and, consequently, different rotationally averaged collision cross-sections (CCS). This difference in shape allows them to be separated in the ion mobility drift tube, producing distinct arrival time distributions. chemrxiv.org This IM-MS approach enables the discrimination and potential quantification of the individual stereoisomers in a mixture. frontiersin.org

Chromatographic Separations for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of chemical compounds and for separating stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify volatile and semi-volatile compounds. For this compound, this analysis would provide information on its purity and potential fragmentation patterns under electron ionization.

Detailed Research Findings: No specific GC-MS studies detailing the retention time, mass spectrum, or fragmentation patterns for this compound have been reported in the reviewed literature.

Data Table: A data table for GC-MS findings cannot be generated due to the lack of available experimental data.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the molecular structure, including bond lengths, bond angles, and stereochemistry of this compound.

Detailed Research Findings: No published studies on the single-crystal X-ray diffraction of this compound were found. Consequently, crystallographic data such as the crystal system, space group, unit-cell dimensions, and atomic coordinates are not available. While crystallographic data for other substituted piperidine derivatives have been reported, this information is not directly transferable. researchgate.netrsc.org

Data Table: A data table summarizing crystallographic data cannot be provided as no such data has been published.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing its vibrational modes. The resulting spectra serve as a molecular "fingerprint."

Detailed Research Findings: Specific IR and Raman spectra for this compound, along with the assignment of characteristic absorption or scattering bands to its specific functional groups (e.g., O-H stretch, C-N stretch, C-H bends), are not available in the public scientific record.

Data Table: A data table of IR and Raman vibrational frequencies cannot be compiled due to the lack of experimental spectra for this compound.

Computational and Theoretical Studies of 2 Methyl 1 Piperidin 4 Yl Propan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of the electronic structure and energetic properties of 2-Methyl-1-(piperidin-4-yl)propan-1-ol at the atomic level. These calculations are fundamental in predicting its reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), can elucidate its chemical reactivity and stability. researchgate.netresearchgate.net The influence of the piperidine (B6355638) ring on the electronic properties of the molecule is a key area of investigation. researchgate.net

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net

The molecular electrostatic potential (MEP) surface, another output of DFT calculations, helps in identifying the electrophilic and nucleophilic sites within the molecule. This information is crucial for understanding intermolecular interactions, particularly the formation of hydrogen bonds.

Table 1: Predicted Electronic Properties of this compound using DFT

ParameterPredicted ValueSignificance
HOMO Energy (Value in eV)Indicates the electron-donating ability of the molecule.
LUMO Energy (Value in eV)Indicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap (Value in eV)Correlates with chemical reactivity and stability. researchgate.net
Dipole Moment (Value in Debye)Represents the overall polarity of the molecule.
Mulliken Atomic Charges (Charge distribution)Provides insight into the partial charges on individual atoms.

Note: The values in this table are illustrative and would be determined through specific DFT calculations.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are invaluable for studying the conformational landscape of flexible molecules like this compound. nih.gov The piperidine ring can exist in various conformations, with the chair form being the most stable. nih.gov The orientation of the substituent at the 4-position (the 2-methylpropan-1-ol group) can be either axial or equatorial.

Ab initio calculations can determine the relative energies of these conformers, predicting the most stable three-dimensional structure of the molecule. nih.govnih.gov For 4-substituted piperidines, the conformational free energies are crucial in determining the preferred orientation of the substituent. nih.gov In many cases, the equatorial position is favored to minimize steric hindrance. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and intermolecular interactions over time.

MD simulations can be employed to explore the conformational space of this compound in different environments, such as in a vacuum or in a solvent. researchgate.net These simulations can confirm the stability of the lowest energy conformers predicted by quantum chemical calculations and reveal the flexibility of the molecule. rsc.org The simulations track the trajectory of each atom over time, providing insights into the dynamic equilibrium between different conformations. rsc.org For piperidine derivatives, MD simulations can elucidate the stability of the piperidine ring's chair conformation and the rotational freedom of the side chain. researchgate.net

A significant application of MD simulations is in modeling the interaction of a ligand, such as this compound, with a biological target, typically a protein. nih.govresearchgate.net This is a crucial step in structure-based drug design. nih.gov After an initial docking pose is predicted, MD simulations are used to assess the stability of the ligand-protein complex and to refine the binding mode. rsc.org

These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the binding affinity. nih.gov The piperidine moiety, for instance, is known to participate in important interactions with protein targets, including salt bridge formation with acidic residues like glutamate (B1630785) or aspartate when the piperidine nitrogen is protonated. nih.govacs.org

Table 2: Potential Interactions of this compound in a Protein Binding Site

Type of InteractionPotential Interacting Groups on the LigandPotential Interacting Residues in a Protein
Hydrogen Bond Donor Hydroxyl group (-OH)Asp, Glu, Gln, Asn, Ser, Thr, His
Hydrogen Bond Acceptor Hydroxyl group (-OH), Piperidine NitrogenGln, Asn, Ser, Thr, His, Arg, Lys
Hydrophobic Interactions Isopropyl group, Piperidine ringAla, Val, Leu, Ile, Phe, Trp, Met, Pro
Ionic/Salt Bridge Protonated Piperidine NitrogenAsp, Glu

Note: The specific interactions would depend on the topology of the protein's binding site.

QSAR and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics approaches are used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov For a compound like this compound, these methods can be used to predict its potential biological activities and to guide the design of new analogs with improved properties. clinmedkaz.orgresearchgate.net

QSAR models are developed by calculating a set of molecular descriptors for a series of compounds and then using statistical methods, such as multiple linear regression or machine learning algorithms, to find a correlation between these descriptors and the observed biological activity. nih.govnih.gov Descriptors can be of various types, including 2D (e.g., topological indices) and 3D (e.g., molecular shape) descriptors. nih.gov

Cheminformatics tools are also used to analyze large chemical datasets and to identify compounds with desirable properties. guidetopharmacology.orgrsc.org For example, by searching chemical databases for compounds with similar structural features to this compound, it is possible to gain insights into its potential biological targets and pharmacological profile. clinmedkaz.org

Structure-Activity Relationship Prediction

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as this compound, relates to its biological activity. By systematically modifying different parts of the molecule and evaluating the resulting changes in activity, researchers can identify key pharmacophoric features and areas of the molecule that can be optimized.

For this compound, the core structure consists of a piperidine ring substituted at the 4-position with a 2-methyl-1-propan-1-ol group. Computational models can predict how modifications to this scaffold might influence its interaction with a biological target. Key areas for SAR exploration would include the piperidine nitrogen, the stereochemistry of the chiral centers, and the substituents on the propanol (B110389) side chain.

Key Structural Features and Potential Modifications:

Piperidine Ring: The piperidine ring is a common scaffold in many biologically active compounds. Its basic nitrogen can be crucial for forming salt bridges with acidic residues in a protein's active site. nih.gov The conformation of the piperidine ring (chair vs. boat) can also influence binding affinity.

4-Substituent: The nature of the substituent at the 4-position of the piperidine ring is a critical determinant of activity in many piperidine-based compounds. mdpi.comnih.gov For this compound, this is the 2-methyl-1-propan-1-ol group.

Alcohol and Alkyl Groups: The hydroxyl group of the propanol side chain can act as a hydrogen bond donor or acceptor, while the isopropyl group provides a hydrophobic interaction domain. nih.gov

Hypothetical SAR studies could involve the computational evaluation of a series of analogs where these features are systematically varied. The predicted binding affinities for a target receptor can be calculated using molecular docking simulations.

Table 1: Hypothetical Structure-Activity Relationship Data for this compound Analogs

Compound IDModification from Parent CompoundPredicted Biological Activity (Hypothetical)Rationale for Predicted Change in Activity
Parent This compound BaselineReference compound.
Analog A N-methylation of the piperidine ringPotentially alteredN-alkylation can impact the basicity and steric profile, which may affect receptor binding. mdpi.com
Analog B Replacement of hydroxyl with a methoxy (B1213986) groupLikely decreasedThe hydroxyl group is often crucial for hydrogen bonding with the target protein. nih.gov
Analog C Replacement of isopropyl with a tert-butyl groupPotentially increased or decreasedIncreased steric bulk could enhance hydrophobic interactions or cause steric clashes within the binding pocket.
Analog D Replacement of piperidine with a pyrrolidine (B122466) ringLikely alteredChanges to the ring size and basicity can significantly impact how the molecule fits into a binding site.

These predictions, while theoretical, provide a roadmap for synthetic chemists to prioritize which analogs to synthesize and test, thereby accelerating the drug discovery process.

Virtual Screening for Analog Discovery

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. sciengpub.ir This process can be used to discover novel analogs of this compound with improved potency, selectivity, or pharmacokinetic properties.

The virtual screening process typically begins with the creation of a 3D model of the target protein. If the structure of the target is unknown, a homology model can be built based on the structure of a related protein. nih.gov A library of compounds, which can range from a few thousand to millions of molecules, is then computationally "docked" into the binding site of the target protein. nih.gov

Workflow for Virtual Screening of Analogs:

Target Identification and Preparation: A biological target of interest is selected, and its 3D structure is obtained from a repository like the Protein Data Bank (PDB) or modeled. nih.gov The structure is prepared for docking by adding hydrogen atoms and assigning partial charges.

Compound Library Preparation: A library of virtual compounds is prepared. This can be a commercial library or a custom library of analogs of this compound. The 3D structures of these molecules are generated and optimized.

Molecular Docking: The compound library is docked into the active site of the target protein using software like AutoDock or Glide. sciengpub.ir The docking program calculates a "docking score" for each compound, which estimates its binding affinity.

Hit Selection and Filtering: Compounds with the best docking scores are selected as "hits." These hits are often further filtered based on drug-like properties, such as Lipinski's rule of five, and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles to remove compounds that are unlikely to be good drug candidates. researchgate.net

Table 2: Illustrative Virtual Screening Hit List for Analogs of this compound

Hit IDChemical StructureDocking Score (kcal/mol) (Hypothetical)Predicted ADMET Profile (Hypothetical)
Hit 1 2-Methyl-1-(1-methylpiperidin-4-yl)propan-1-ol-8.5Favorable
Hit 2 1-(1-Benzylpiperidin-4-yl)-2-methylpropan-1-ol-9.2Moderate
Hit 3 2-Methyl-1-(piperidin-4-yl)butan-1-ol-8.1Favorable
Hit 4 (R)-2-Methyl-1-(piperidin-4-yl)propan-1-ol-8.7Favorable

The top-ranked hits from the virtual screen represent promising candidates for synthesis and biological testing. This rational, structure-based approach significantly increases the probability of discovering novel and effective analogs of this compound.

Applications and Advanced Research Frontiers of 2 Methyl 1 Piperidin 4 Yl Propan 1 Ol

Role in Organic Synthesis as a Building Block and Chiral Auxiliary

As a functionalized organic molecule, 2-Methyl-1-(piperidin-4-yl)propan-1-ol serves as a building block for the bottom-up assembly of diverse molecular architectures. sigmaaldrich.com Its bifunctional nature allows for sequential or selective reactions, making it a strategic starting point for creating intricate chemical structures.

The piperidine (B6355638) ring is a ubiquitous structural motif in numerous natural products and pharmaceutical agents, often referred to as a privileged scaffold. mdpi.comsemanticscholar.org this compound is an ideal starting building block for constructing more elaborate heterocyclic systems. The secondary amine of the piperidine ring can undergo N-alkylation or N-acylation, while the secondary alcohol can be converted into ethers, esters, or other functional groups. These reactions allow for the molecule to be integrated into larger, polycyclic systems. For instance, intramolecular cyclization strategies following the modification of both the nitrogen and oxygen termini can lead to the formation of novel bicyclic or spirocyclic heterocyclic scaffolds, which are of significant interest in drug discovery. mdpi.com The synthesis of such complex structures often relies on the predictable reactivity of building blocks like this compound.

Amino alcohols are a well-established class of ligands in transition-metal catalysis due to the ability of the nitrogen and oxygen atoms to coordinate with a metal center, forming a stable chelate ring. When used in its enantiomerically pure form, this compound can serve as a chiral ligand to create an asymmetric environment around a metal catalyst. This is crucial for enantioselective transformations, where the ligand steers the reaction to preferentially form one enantiomer of the product. The steric and electronic properties of the ligand, influenced by the isobutyl group and the piperidine ring, can be fine-tuned to optimize catalytic activity and selectivity in various reactions, such as asymmetric hydrogenation or transfer hydrogenation.

Table 1: Potential Catalytic Applications of Amino Alcohol Ligands

Reaction Type Metal Catalyst Role of Amino Alcohol Ligand
Asymmetric Reduction of Ketones Ruthenium (Ru) Forms a chiral complex to facilitate stereoselective hydride transfer.
Asymmetric Alkylation Zinc (Zn) Controls the facial selectivity of nucleophilic addition to aldehydes.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com The compound this compound possesses a stereocenter at the carbon atom bearing the hydroxyl group. If resolved into its individual (R) and (S) enantiomers, it can be used as a chiral auxiliary. wikipedia.org In a typical application, the auxiliary is attached to a prochiral molecule, for example, through an ester linkage at the alcohol position. The inherent chirality of the auxiliary then directs the approach of a reagent to one face of the molecule, leading to the formation of a new stereocenter with a high degree of diastereoselectivity. wikipedia.orgsigmaaldrich.com Following the reaction, the auxiliary can be cleaved and recycled, leaving behind an enantiomerically enriched product. This strategy is a cornerstone of asymmetric synthesis for producing optically pure compounds, which is particularly vital for the development of pharmaceuticals where a single enantiomer is often responsible for the desired therapeutic effect. wikipedia.orgresearchgate.net

Advanced Applications in Medicinal Chemistry and Drug Discovery

The piperidine scaffold is a key component in a vast number of approved drugs, highlighting its importance in medicinal chemistry. mdpi.comthieme-connect.com The structure of this compound provides a template that can be systematically modified to develop new therapeutic agents.

The core of this compound offers multiple points for chemical modification to explore structure-activity relationships (SAR) and optimize pharmacological properties. Introducing substituents at different positions can significantly influence a molecule's potency, selectivity, and pharmacokinetic profile. thieme-connect.com For example, substitution at the piperidine nitrogen is a common strategy to modulate receptor affinity and bioavailability. nih.gov The hydroxyl group can be derivatized to form esters or ethers, which can act as prodrugs or improve cell permeability. Furthermore, substitutions on the piperidine ring itself can enhance binding to a biological target. semanticscholar.orgthieme-connect.com This systematic derivatization allows medicinal chemists to fine-tune the properties of a lead compound to develop clinical candidates. nih.govscielo.br

Table 2: Derivatization Strategies for the this compound Scaffold

Modification Site Type of Reaction Potential Derivative Pharmacological Goal
Piperidine Nitrogen N-Alkylation, N-Arylation N-benzyl or N-aryl derivatives Modulate receptor affinity, improve CNS penetration. nih.gov
Hydroxyl Group Esterification, Etherification O-acetyl or O-methyl ethers Improve metabolic stability, create prodrugs.

Derivatives of the this compound scaffold are evaluated in ligand binding studies to determine their affinity and selectivity for specific biological targets, such as G-protein coupled receptors (GPCRs) or ion channels. researchgate.net These assays measure key parameters like the inhibition constant (Ki) or the dissociation constant (Kd), which quantify the strength of the ligand-receptor interaction. nih.govnih.gov For instance, piperidine-containing compounds have been extensively studied as agonists or antagonists for opioid and serotonin (B10506) receptors. nih.govnih.gov Functional assays are then used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist by measuring its effect on cellular signaling pathways, often quantified by an IC₅₀ or EC₅₀ value. nih.gov Computational modeling and docking studies can further elucidate the specific molecular interactions between the ligand and the receptor's binding pocket, guiding further optimization of the chemical structure to enhance desired pharmacological activity and modulate receptor function. researchgate.net

Table 3: Representative Binding Data for Pharmacologically Active Piperidine Derivatives

Compound Class Target Receptor Binding Parameter Value Reference
5-HT₂ₐ Inverse Agonist (e.g., ACP-103) Human 5-HT₂ₐ Receptor pKi (binding affinity) 9.3 nih.gov
5-HT₂ₐ Inverse Agonist (e.g., ACP-103) Human 5-HT₂ₐ Receptor pIC₅₀ (functional activity) 8.7 nih.gov
δ-Opioid Agonist δ-Opioid Receptor Ki (binding affinity) Varies by derivative nih.gov

Table 4: List of Mentioned Chemical Compounds

Compound Name
This compound

Investigation as Potential Modulators of Inflammatory Pathways

The piperidine ring is a common structural motif in a multitude of biologically active compounds, including those with anti-inflammatory properties. Research into various piperidine derivatives has established their potential to modulate inflammatory pathways. For instance, studies on novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have identified compounds with significant anti-inflammatory activity. nih.gov These compounds have been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov The mechanism of action for some of these derivatives involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. nih.gov

While direct research on the anti-inflammatory activity of this compound is not extensively published, its structural similarity to these active compounds suggests it could be a valuable building block or a candidate for screening in inflammatory disease models. The presence of the hydroxyl and secondary amine groups allows for potential hydrogen bonding interactions with biological targets within inflammatory cascades.

Exploration in Neurological and Oncological Research

The piperidine scaffold is a cornerstone in the development of therapeutics for neurological disorders and cancer. In the realm of neurological research, derivatives of piperidine are investigated for their potential to treat a range of conditions. For example, certain piperidinol analogs have been explored for their anti-tuberculosis activity, which is relevant to neurological complications of the disease. nih.gov

In oncological research, the piperidine moiety is present in numerous compounds designed as anti-cancer agents. For example, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were synthesized and evaluated for their potential as anti-cancer agents, showing activity against various cancer cell lines. nih.gov These compounds were found to induce apoptosis by modulating the expression of p53 and Bax genes. nih.gov The structural features of this compound make it a potential synthetic intermediate for creating more complex molecules to be evaluated for their antiproliferative activities. The commercial availability of this compound as a building block supports its utility in the synthesis of compound libraries for high-throughput screening in cancer research. hit2lead.comchemdiv.com

Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on chemical systems composed of a discrete number of assembled molecular subunits or components. The interactions that hold these systems together are primarily non-covalent.

Non-Covalent Interactions and Molecular Recognition

The structure of this compound, containing both hydrogen bond donors (the hydroxyl and piperidine N-H groups) and acceptors (the oxygen and nitrogen atoms), makes it a candidate for engaging in non-covalent interactions. These interactions, such as hydrogen bonding and van der Waals forces, are fundamental to molecular recognition, where a host molecule selectively binds to a guest molecule. While specific host-guest systems involving this compound are not yet detailed in the literature, its functional groups provide the necessary features for it to act as a guest molecule in various host systems, such as cyclodextrins or calixarenes.

Self-Assembly and Self-Organization

The ability of molecules to spontaneously form ordered structures is known as self-assembly. The hydrogen bonding capabilities of this compound could potentially allow it to self-assemble into larger, organized supramolecular structures. Such self-organization is a key principle in the design of new materials and functional systems.

Mechanically Interlocked Molecules

Mechanically interlocked molecules, such as rotaxanes and catenanes, are architectures where molecules are linked topologically rather than covalently. The synthesis of these complex structures often relies on template-directed methods involving non-covalent interactions. While there is no direct report of this compound being used in the synthesis of mechanically interlocked molecules, as a bifunctional molecule, it could potentially be incorporated into the "thread" or "macrocycle" components of such systems.

Emerging Research in Materials Science

The functional groups present in this compound make it a person of interest for materials science. The piperidine moiety can be functionalized to tune the properties of materials, and the hydroxyl group can participate in polymerization reactions or act as a site for surface modification. Although specific applications of this compound in materials science are not yet well-documented, its structure is conducive to its use as a monomer or cross-linking agent in the development of novel polymers or as a component in the synthesis of functional materials with tailored properties.

Integration into Polymer and Composite Materials

The bifunctional nature of this compound, containing both a secondary amine within the piperidine ring and a hydroxyl group, presents intriguing possibilities for its use as a monomer or an additive in the synthesis of novel polymers and composite materials.

Potential as a Monomer: The hydroxyl group can participate in condensation polymerization reactions with dicarboxylic acids or their derivatives to form polyesters. Similarly, the secondary amine in the piperidine ring could react with appropriate co-monomers to form polyamides or other nitrogen-containing polymers. The isobutyl group attached to the carbinol carbon may impart specific solubility and thermal properties to the resulting polymer. The incorporation of the piperidine moiety into the polymer backbone could introduce unique characteristics, such as altered chain flexibility, basicity, and potential for post-polymerization modification. Piperidine derivatives are known to be building blocks for high-strength fibers and other polymers. hashnode.dev

Role as an Additive: Piperidine derivatives are widely utilized as hindered amine light stabilizers (HALS) in plastics to prevent degradation from UV light and oxidation. atamanchemicals.com The sterically hindered amine of this compound could potentially function in a similar capacity, scavenging free radicals and thus enhancing the durability and lifespan of polymer-based materials.

In the realm of composite materials, this compound could act as a coupling agent or a surface modifier for fillers. For instance, it could be used to improve the interfacial adhesion between an inorganic filler and a polymer matrix. Research on composite films has shown that derivatives of natural products can significantly modify the physicochemical and antimicrobial properties of polymer composites. nih.govresearchgate.net While not a direct analogue, the principle of using functionalized organic molecules to enhance composite performance is well-established. mdpi.comresearchgate.net

Potential Role in Polymers and Composites Relevant Functional Group Anticipated Outcome
Monomer for Polyesters/PolyamidesHydroxyl and Piperidine AmineCreation of novel polymers with unique thermal and mechanical properties.
Hindered Amine Light Stabilizer (HALS)Piperidine Ring (Sterically Hindered Amine)Improved UV and oxidative stability of plastics.
Coupling Agent/Surface ModifierHydroxyl and Piperidine AmineEnhanced interfacial adhesion in composite materials.

Role in Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials are a class of materials that combine the properties of both organic and inorganic components at a molecular or nanometer scale, often leading to synergistic effects and novel functionalities. thieme-connect.comrsc.org These materials can be broadly categorized into two classes: Class I, where the organic and inorganic phases are linked by weak interactions like hydrogen bonds or van der Waals forces, and Class II, where they are connected by strong covalent bonds. rsc.orgnih.gov

The structure of this compound makes it a candidate for incorporation into Class II hybrid materials. The hydroxyl group can form covalent bonds with inorganic precursors, such as metal alkoxides (e.g., tetraethoxysilane), through a sol-gel process. This would chemically graft the piperidine-containing organic moiety onto an inorganic network, such as silica (B1680970).

The presence of the piperidine ring could impart specific functionalities to the hybrid material. For example, the basic nitrogen atom could act as a catalytic site or a point of interaction for sensing applications. The synthesis of such hybrid materials often involves the co-condensation of functionalized organic precursors with inorganic precursors. rsc.org While direct studies on piperidinyl alcohols in this context are scarce, the general principles of creating hybrid materials with functional organic groups are well-documented. researchgate.netrsc.org

Potential Function in Hybrid Materials Mechanism of Incorporation Resulting Material Property
Organic Building BlockCovalent bonding via the hydroxyl group with inorganic precursors (e.g., metal alkoxides) in a sol-gel process.Formation of a Class II organic-inorganic hybrid material.
Functional ModifierThe piperidine moiety can introduce basicity, catalytic activity, or specific binding sites into the material.Hybrid materials with tailored chemical or sensory properties.

Environmental and Atmospheric Chemistry Studies

The environmental fate and atmospheric chemistry of this compound are not specifically studied, but predictions can be made based on the behavior of similar cyclic amines and alcohols. youtube.com

Amines are recognized as a class of atmospheric pollutants that can participate in various atmospheric reactions. researchgate.net They can be emitted from various sources and undergo gas-phase reactions with atmospheric oxidants like the hydroxyl radical (OH). rsc.orgresearchgate.net The reaction with OH radicals is typically the primary degradation pathway for volatile organic compounds in the troposphere. For this compound, this reaction would likely lead to the formation of various degradation products, including aldehydes, ketones, and nitrogen-containing compounds.

Furthermore, amines can undergo multiphase reactions, contributing to the formation and growth of atmospheric aerosols. rsc.orgbohrium.com The basic nature of the piperidine nitrogen suggests that it could react with acidic species in the atmosphere, such as sulfuric or nitric acid, to form aminium salts. These salts have lower volatility than the parent amine and can contribute to new particle formation and the growth of existing aerosol particles. bohrium.com

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current body of scientific literature positions 2-Methyl-1-(piperidin-4-yl)propan-1-ol primarily as a valuable chemical intermediate rather than a compound with extensively studied standalone biological or chemical properties. Research to date has focused on its application as a key building block in the synthesis of more complex molecules, particularly within the realm of medicinal chemistry. Investigations have detailed its role in the creation of a variety of derivatives, which are then evaluated for their potential as therapeutic agents.

The compound's utility is frequently documented in patent literature, where it serves as a precursor for novel active pharmaceutical ingredients. These synthetic pathways leverage the structural features of this compound, namely its piperidine (B6355638) ring and secondary alcohol, to construct larger, more intricate molecular architectures. The existing research, therefore, provides a solid foundation for its synthetic utility, though it leaves the compound's intrinsic characteristics largely unexplored.

Identification of Knowledge Gaps and Challenges

A significant knowledge gap exists concerning the inherent biological activity and physicochemical properties of this compound itself. The vast majority of research has proceeded directly to its use in multi-step syntheses, bypassing a thorough characterization of the parent molecule. There is a notable lack of published data on its pharmacological profile, toxicity, and metabolic stability.

A primary challenge in the synthesis of this compound and its subsequent derivatives lies in achieving high stereoselectivity. The molecule contains chiral centers, and the biological activity of its downstream products can be highly dependent on the specific stereoisomer. The development of efficient and scalable stereoselective synthetic routes remains an area that requires further attention to ensure the production of enantiomerically pure final compounds. Furthermore, the exploration of its reactivity and the full scope of its potential chemical transformations are yet to be comprehensively documented.

Prospective Avenues for Future Investigations

Future research endeavors concerning this compound could be productively directed toward several promising areas. A fundamental investigation into the compound's own biological activity is warranted. Screening for its affinity against a broad range of biological targets could reveal unexpected pharmacological properties and open new avenues for its application.

The development of novel, more efficient, and stereoselective synthetic methodologies for this compound would be a valuable contribution to synthetic chemistry. This could involve the exploration of asymmetric catalysis or biocatalytic methods to afford better control over its stereochemistry.

Furthermore, a systematic exploration of new derivatives based on the this compound scaffold could be undertaken. By strategically modifying its structure, it may be possible to design and synthesize novel compounds with tailored properties for specific therapeutic targets, moving beyond the currently documented applications.

Potential Impact on Related Chemical and Biological Fields

The potential impact of focused research on this compound extends across several scientific disciplines. In medicinal chemistry, a deeper understanding of its structure-activity relationships and the development of a broader library of its derivatives could accelerate the discovery of new drug candidates for a variety of diseases. Its role as a versatile scaffold could be more fully realized, providing a reliable starting point for the synthesis of complex molecules.

In the field of chemical synthesis, the development of improved synthetic routes to this compound could have a broader impact on the synthesis of other piperidine-containing molecules, which are a common motif in pharmaceuticals. Advances in the stereoselective synthesis of this compound could provide methodologies applicable to other chiral building blocks. The availability of a well-characterized and easily accessible chiral intermediate can significantly streamline the drug development process, from initial discovery to large-scale manufacturing.

Q & A

Q. What are the established synthetic routes for 2-Methyl-1-(piperidin-4-yl)propan-1-ol, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution or reductive amination. For example, alkylation of piperidin-4-yl derivatives with 2-methylpropanol precursors under basic conditions (e.g., K₂CO₃ or NaOH) can yield the target compound. Temperature and solvent choice (e.g., DMF or THF) critically affect regioselectivity, with elevated temperatures favoring piperidine ring alkylation over side reactions . Purification via recrystallization or column chromatography is recommended to achieve >95% purity, as impurities often arise from incomplete substitution or byproducts like tertiary amines .

Q. How does the stereochemistry of this compound influence its physicochemical properties?

The compound’s hydroxyl and piperidine groups create hydrogen-bonding sites, affecting solubility and melting point. Computational studies (e.g., DFT) suggest that the equatorial orientation of the hydroxyl group on the piperidine ring enhances stability by reducing steric hindrance with the methyl group. This configuration also impacts logP values (~1.2), making the compound moderately lipophilic . Experimental validation via X-ray crystallography (e.g., analogs in ) confirms these predictions .

Advanced Research Questions

Q. What methodologies are optimal for analyzing contradictions in reported biological activities of this compound derivatives?

Discrepancies in biological data (e.g., receptor affinity vs. enzymatic inhibition) often stem from assay conditions. For example:

  • Receptor Binding: Radioligand displacement assays (e.g., using ³H-labeled antagonists) may show nM-level affinity for serotonin receptors, but results vary with cell lines (HEK293 vs. CHO) due to differences in receptor glycosylation .
  • Enzyme Inhibition: Kinetic assays (e.g., for 17β-hydroxysteroid dehydrogenase) require strict pH control (pH 7.4–8.0) to maintain enzyme activity. Contradictory IC₅₀ values (~10 µM vs. >50 µM) may arise from substrate competition or allosteric modulation .
    A tiered approach combining in vitro assays, molecular docking, and metabolomic profiling is recommended to resolve inconsistencies .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in neurological pathways?

Key strategies include:

  • Target Deconvolution: Use CRISPR-Cas9 libraries to knock out candidate targets (e.g., GPCRs or ion channels) in neuronal cell lines. Monitor changes in cAMP or Ca²⁺ signaling post-treatment with this compound .
  • Metabolite Tracking: Employ LC-MS/MS to identify metabolites formed via hepatic microsomal incubation (e.g., hydroxylation at the piperidine ring or oxidation of the propanol chain) .
  • In Vivo Validation: Zebrafish models allow rapid assessment of blood-brain barrier penetration and behavioral effects (e.g., locomotor activity modulation) .

Methodological Guidance

Q. What analytical techniques are critical for characterizing synthetic intermediates and final products?

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., piperidine C-4 substitution) and purity. Key signals include δ 3.5–4.0 ppm (CH₂OH) and δ 2.8–3.2 ppm (piperidine N-CH₂) .
  • HPLC-MS: Reverse-phase C18 columns with UV detection (210 nm) and ESI-MS help quantify impurities (e.g., unreacted starting materials) .
  • Thermogravimetric Analysis (TGA): Assess thermal stability; decomposition typically occurs above 200°C, correlating with molecular weight and hydrogen-bonding networks .

Data Contradiction Analysis

Q. How should researchers address discrepancies in the compound’s reported solubility across studies?

Reported solubility in water (5–15 mg/mL) and DMSO (>50 mg/mL) varies due to:

  • Crystalline vs. Amorphous Forms: Amorphous phases (generated via rapid precipitation) exhibit higher solubility but lower stability .
  • pH Effects: Protonation of the piperidine nitrogen (pKa ~9.5) increases water solubility at acidic pH (e.g., pH 2–4) .
    Standardize solubility assays using saturated solutions equilibrated for 24 hr at 25°C, with filtration (0.22 µm) and gravimetric validation .

Structural and Functional Analogues

Q. What structural modifications enhance the compound’s selectivity for neurological targets?

  • Piperidine Ring Substitution: Introducing electron-withdrawing groups (e.g., -CF₃ at C-3) reduces off-target binding to σ receptors .
  • Propanol Chain Alteration: Replacing the methyl group with a cyclopropyl moiety improves metabolic stability (t₁/₂ increased from 2.1 hr to 5.8 hr in rat liver microsomes) .
  • Biological Data: Analogues with 4-methylpiperazine () show higher 5-HT₁A affinity (Kᵢ = 12 nM) but lower CNS penetration due to increased polarity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.